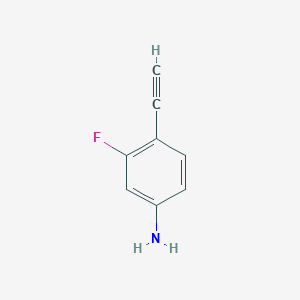
3-Hydroxycyclobutanecarboxylic acid dimethylamide
概要
説明
3-Hydroxycyclobutanecarboxylic acid dimethylamide: is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclobutanecarboxylic acid, featuring a hydroxyl group and a dimethylamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclobutanecarboxylic acid dimethylamide typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanecarboxylic acid.
Amidation: The final step involves the conversion of the carboxylic acid group to a dimethylamide group. This can be done using reagents such as dimethylamine and coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-Hydroxycyclobutanecarboxylic acid dimethylamide can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3-Hydroxycyclobutanecarboxylic acid dimethylamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated and amidated cyclobutane derivatives.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Hydroxycyclobutanecarboxylic acid dimethylamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and dimethylamide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the context of its application.
類似化合物との比較
3-Hydroxycyclobutanecarboxylic acid: Lacks the dimethylamide group, which may result in different reactivity and applications.
Cyclobutanecarboxylic acid dimethylamide:
3-Hydroxycyclobutanecarboxylic acid methyl ester: Features a methyl ester group instead of a dimethylamide group, leading to variations in reactivity and applications.
Uniqueness: 3-Hydroxycyclobutanecarboxylic acid dimethylamide is unique due to the presence of both hydroxyl and dimethylamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
特性
IUPAC Name |
3-hydroxy-N,N-dimethylcyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPBWWCNTJCEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)




![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)

![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)
